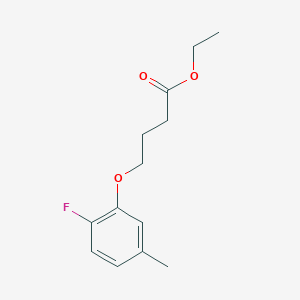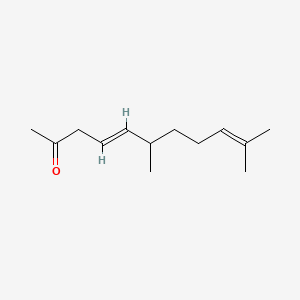
4,9-Undecadien-2-one, 6,10-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its pleasant floral and fruity aroma, making it valuable in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,9-Undecadien-2-one, 6,10-dimethyl- can be synthesized through various organic synthesis techniques. One common method involves the acylation of geraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,9-Undecadien-2-one, 6,10-dimethyl- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,9-Undecadien-2-one, 6,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,9-Undecadien-2-one, 6,10-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4,9-Undecadien-2-one, 6,10-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering sensory responses related to its aroma. Additionally, its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
4,9-Undecadien-2-one, 6,10-dimethyl- can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar floral aroma.
Nerol: An isomer of geraniol with a slightly different scent profile.
Citral: A mixture of two isomers, geranial and neral, known for their strong lemon scent.
Uniqueness
What sets 4,9-Undecadien-2-one, 6,10-dimethyl- apart is its unique combination of structural features and aromatic properties. Its double bonds and ketone functional group contribute to its distinct reactivity and sensory characteristics, making it a valuable compound in various applications .
Properties
CAS No. |
72189-12-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4E)-6,10-dimethylundeca-4,9-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+ |
InChI Key |
WYBVFAUMCGPFID-RMKNXTFCSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)/C=C/CC(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)C=CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



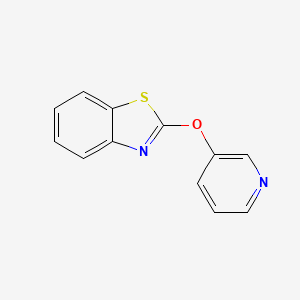
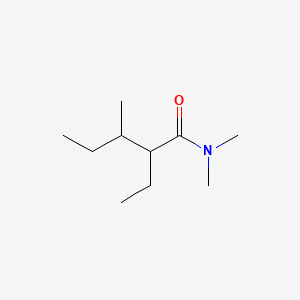
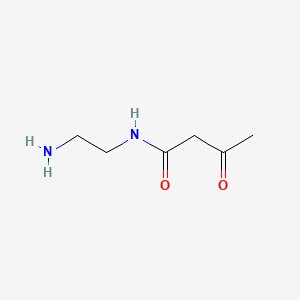
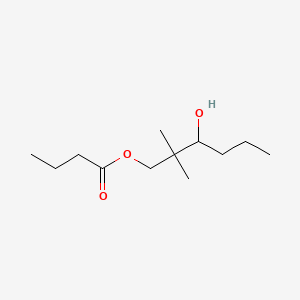
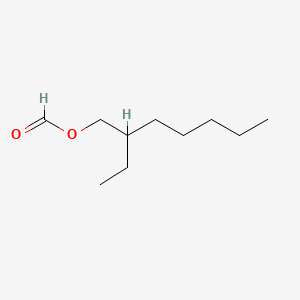
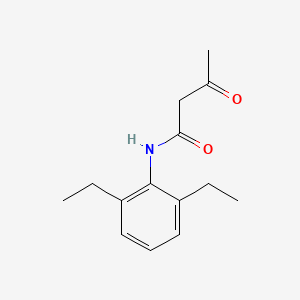
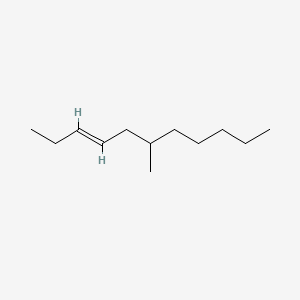
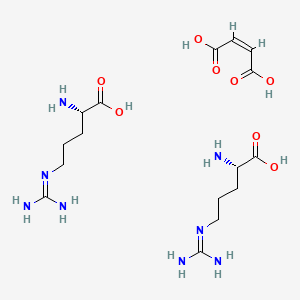

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
